molecular formula C24H20N2O6 B2913212 ethyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate CAS No. 1005047-08-4

ethyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Cat. No.: B2913212
CAS No.: 1005047-08-4
M. Wt: 432.432
InChI Key: RMZWPBIXXJEQBB-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.432. The purity is usually 95%.
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Scientific Research Applications

1. Photochemical Properties

  • The photochemical reaction involving compounds similar to ethyl 4-[3-(2-furyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate has been studied for their photophysical properties, with findings showing absorptions mainly due to π→π* transitions. These compounds have also shown fluorescence, potentially due to dual emission from different excited states (Amati et al., 2010).

2. Synthesis and Biological Activity

  • In the realm of biological activity, derivatives of ethyl 4-[3-(2-furyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate have been synthesized and evaluated for their selective activity against certain biological targets. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives were synthesized and evaluated for their anti-PAR4 activity, a target relevant in platelet aggregation (Chen et al., 2008).

3. Polymer Science

  • This compound has applications in polymer science as well. Research shows that installing a heterocyclic unit in phosphine-sulfonate ligand frameworks, similar to the structure of ethyl 4-[3-(2-furyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate, can affect the properties of corresponding palladium and nickel catalysts in ethylene polymerization (Yang et al., 2017).

Properties

IUPAC Name

ethyl 4-[3-(furan-2-yl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c1-2-30-24(29)15-10-12-16(13-11-15)25-22(27)19-20(18-9-6-14-31-18)26(32-21(19)23(25)28)17-7-4-3-5-8-17/h3-14,19-21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZWPBIXXJEQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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